2-Trifluoromethyl-1,3-butadiene
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Overview
Description
2-Trifluoromethyl-1,3-butadiene is an organic compound with the structural formula CF₃-CH=CH-CH₂. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. It is used in various fields, including organic synthesis and materials science, due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-1,3-butadiene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with acrylamides in a palladium-catalyzed Heck reaction . This method provides good yields and high regioselectivity under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with sulfur nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Sulfur nucleophiles such as thiols are often used.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Thioether-functionalized derivatives.
Scientific Research Applications
2-Trifluoromethyl-1,3-butadiene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-1,3-butadiene involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as cycloaddition or substitution reactions .
Comparison with Similar Compounds
- 2-Fluoro-1,3-butadiene
- 3-Trifluoromethyl-1,3-butadiene
- 4,4-Bis(trifluoromethyl)-1,3-butadiene
Comparison: 2-Trifluoromethyl-1,3-butadiene is unique due to its trifluoromethyl group, which imparts higher reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .
Properties
CAS No. |
381-81-7 |
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Molecular Formula |
C5H5F3 |
Molecular Weight |
122.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5H5F3/c1-3-4(2)5(6,7)8/h3H,1-2H2 |
InChI Key |
SWERAHKQPFRJBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C(F)(F)F |
Origin of Product |
United States |
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